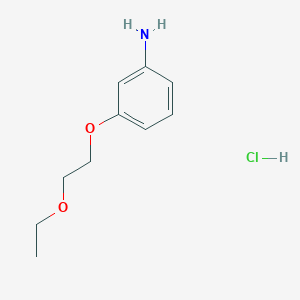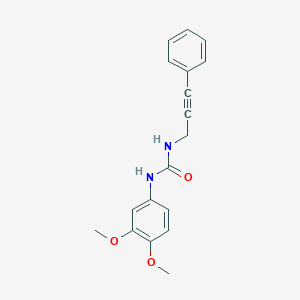
3-(3-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide, also known as NBDA, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound belongs to the class of benzofuran derivatives and has been found to have several interesting properties that make it a promising candidate for various applications.
Aplicaciones Científicas De Investigación
Biological Applications
- Poly(ADP-Ribose) Polymerase Inhibition : Benzamide derivatives, including those with nitro substituents, have been explored for their inhibitory effects on poly(ADP-ribose) polymerase. These compounds enhance unscheduled DNA synthesis after UV irradiation in human lymphocytes, suggesting potential applications in studying DNA repair mechanisms (Miwa et al., 1981).
Chemical Synthesis and Catalysis
- Corrosion Inhibition : N-Phenyl-benzamide derivatives have been shown to significantly inhibit the acidic corrosion of mild steel. The presence of nitro (NO2) substituents affects the inhibition behavior, providing insights into the design of more efficient corrosion inhibitors for industrial applications (Mishra et al., 2018).
- Platinum-Catalyzed Reactions : Benzamide compounds have been used in platinum-catalyzed intermolecular hydroamination of unactivated olefins. This research highlights the role of benzamide derivatives in facilitating novel organic transformations, potentially leading to the development of new synthetic pathways (Wang and Widenhoefer, 2004).
Materials Science
- Photocatalytic Degradation : Studies on benzamide derivatives as supports for titanium dioxide loading have demonstrated enhanced rates of mineralization for certain compounds, suggesting applications in environmental remediation and the development of more efficient photocatalytic materials (Torimoto et al., 1996).
Propiedades
IUPAC Name |
N-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c1-14-9-11-16(12-10-14)24-23(28)21-20(18-7-2-3-8-19(18)31-21)25-22(27)15-5-4-6-17(13-15)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEOKNKITDPYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[3-(prop-2-enoylamino)propanoylamino]pyrrolidine-1-carboxylate](/img/structure/B2980407.png)


![2-[4-(4-methoxyphenyl)-3-thiomorpholin-4-yl-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2980410.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide](/img/structure/B2980411.png)

![1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]methanamine](/img/structure/B2980414.png)
![N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2980415.png)


![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2980420.png)


![2-[[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2980425.png)